molecular formula C14H15N3O2 B2658212 1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone CAS No. 1171138-96-7

1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone

Cat. No. B2658212
CAS RN: 1171138-96-7
M. Wt: 257.293
InChI Key: XGBYRWXWEUJPIK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as EPO and is a member of the oxadiazole family, which is a group of compounds that have been extensively studied for their biological activity.

Mechanism Of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It also modulates the activity of neurotransmitters in the central nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant activity. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone in lab experiments is its potent anti-inflammatory and analgesic activity, making it suitable for studying the mechanisms of pain and inflammation. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has shown promising results in various studies, and future research could focus on its potential application in other fields, such as neurodegenerative diseases and cancer. Further studies could also investigate the mechanism of action of this compound to better understand its effects on the body. Additionally, modifications to the compound structure could be explored to improve its solubility and bioavailability in the body.

Synthesis Methods

The synthesis of 1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone involves the reaction of 4-ethylbenzoyl hydrazide with ethyl chloroformate, followed by the addition of ammonium hydroxide and acetic acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder. This process has been optimized to increase the yield and purity of the compound, making it suitable for various applications.

Scientific Research Applications

1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)-2-pyrrolidinone has been extensively studied for its potential application in medicinal chemistry, particularly as an anti-inflammatory and analgesic agent. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and prostaglandins. It also shows promising analgesic activity by modulating the pain pathway in the central nervous system.

properties

IUPAC Name

1-(4-ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-2-10-3-5-12(6-4-10)17-8-11(7-13(17)18)14-15-9-19-16-14/h3-6,9,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBYRWXWEUJPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

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